molecular formula C15H21N3O B2909568 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide CAS No. 1795483-99-6

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide

Cat. No.: B2909568
CAS No.: 1795483-99-6
M. Wt: 259.353
InChI Key: UYDYSXPHQILLFA-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a cyclopentanecarboxamide group

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(12-5-1-2-6-12)17-13-8-10-18(11-13)14-7-3-4-9-16-14/h3-4,7,9,12-13H,1-2,5-6,8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDYSXPHQILLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method involves the reaction of α-bromoketones with 2-aminopyridine to form N-(pyridin-2-yl)amides . This reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild, metal-free conditions . Another approach involves the use of Cu-catalyzed dehydrogenative reactions between aldehydes and aminopyridines in the presence of iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles like alkyl halides and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyridine ring can act as a ligand, binding to metal ions or proteins, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure combining a pyridine ring, a pyrrolidine moiety, and a cyclopentanecarboxamide group. Its molecular formula is C13H16N2OC_{13}H_{16}N_2O, with a molecular weight of approximately 220.28 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which are critical for its pharmacological profile.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including those similar to this compound. For instance, compounds containing pyrrolidine rings have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
15gE. coli0.029 µM
16cA. baumannii31.25 µg/mL

2. Anticancer Activity

Pyrrolidine derivatives have also shown promise in anticancer research. For example, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. One study reported that certain pyrrolidine-based compounds exhibited IC50 values in the low micromolar range against breast cancer cells .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurological disorders such as Alzheimer's disease. Several studies have indicated that pyrrolidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, one compound showed an IC50 value of 0.029 µM against AChE, highlighting the potential of such derivatives in neuropharmacology .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Anticancer Mechanism : It could induce apoptosis through the activation of caspases or inhibit cell cycle progression by targeting specific kinases.
  • Cholinesterase Inhibition : The structural features allow for effective binding to the active site of cholinesterase enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Case Study 1: Antibacterial Efficacy

In a comparative study, several pyrrolidine derivatives were synthesized and tested against A. baumannii. The results indicated that certain modifications to the pyrrolidine ring significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Potential

A recent investigation assessed the anticancer properties of a series of pyrrolidine-based compounds against human breast cancer cell lines. The study revealed that modifications in substituents on the pyrrolidine ring could lead to enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents .

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